BenchChemオンラインストアへようこそ!

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide

Multicomponent synthesis 1-Amidoalkyl-2-naphthol Reaction yield

N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide (CAS 332174-58-0) is a synthetic small molecule belonging to the 1-amidoalkyl-2-naphthol (AAN) class, constructed via a one-pot, three-component Mannich-type condensation of β-naphthol, 3-nitrobenzaldehyde, and acetamide. Its molecular formula is C₁₉H₁₆N₂O₄ (MW = 336.34 g/mol).

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
CAS No. 332174-58-0
Cat. No. B5235668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
CAS332174-58-0
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C19H16N2O4/c1-12(22)20-19(14-6-4-7-15(11-14)21(24)25)18-16-8-3-2-5-13(16)9-10-17(18)23/h2-11,19,23H,1H3,(H,20,22)
InChIKeyDGJBDLGVFUCLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide (CAS 332174-58-0): Core Identity and Procurement-Relevant Classification


N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide (CAS 332174-58-0) is a synthetic small molecule belonging to the 1-amidoalkyl-2-naphthol (AAN) class, constructed via a one-pot, three-component Mannich-type condensation of β-naphthol, 3-nitrobenzaldehyde, and acetamide [1]. Its molecular formula is C₁₉H₁₆N₂O₄ (MW = 336.34 g/mol) . The compound features a stereogenic methylene bridge linking the 2-hydroxynaphthalene and 3-nitrophenyl pharmacophores to an acetamide side-chain. Single-crystal X-ray diffraction confirms a near-orthogonal orientation (dihedral angle = 81.9°) between the naphthalene and benzene ring systems, with an intermolecular hydrogen-bonding network (N–H···O and O–H···O) that stabilizes the solid-state architecture [2]. It is recognized in the literature as a synthetic precursor to biologically active substituted quinolines and related heterocycles [2].

Why Generic 1-Amidoalkyl-2-naphthols Cannot Substitute for N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide


Within the 1-amidoalkyl-2-naphthol family, seemingly minor structural alterations—such as replacing the 3-nitro group with other substituents or exchanging the acetamide side-chain for a benzamide or urea—profoundly alter both synthetic efficiency and electronic properties relevant to target engagement. The 3-nitro substituent is a strong electron-withdrawing group (Hammett σₘ = 0.71) that modulates the electron density of the phenyl ring and influences both the reactivity of the phenolic -OH and the overall lipophilicity (log k ≈ 0.92 for the analogous carboxanilide scaffold) [1]. The acetamide moiety contributes a distinct hydrogen-bond donor/acceptor profile compared to bulkier amides, affecting both crystal packing [2] and, by class-level inference, the binding pose within enzyme active sites such as acetylcholinesterase and α-glucosidase [3]. Consequently, generic substitution with a differently substituted AAN derivative—even one sharing the 2-hydroxynaphthalene core—cannot be assumed to reproduce the same synthetic yield, crystallinity, solubility, or biological recognition pattern.

Quantitative Differentiation Evidence for N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide vs. Closest Analogs


Synthetic Efficiency: Acetamide vs. Benzamide and Urea Analogs Under Iodine Catalysis

In a direct head-to-head synthesis study, the target compound (acetamide derivative, compound 9) was obtained in 89% isolated yield after 8 hours using catalytic I₂, compared to the benzamide analog (compound 8, 84% yield in 10 h), the urea analog (compound 4, 92% in 9 h), and the N-methylurea analog (compound 7, 93% in 8 h). The target compound thus achieves a favorable balance of yield and reaction time among the 3-nitrophenyl-substituted AAN derivatives [1].

Multicomponent synthesis 1-Amidoalkyl-2-naphthol Reaction yield Catalyst efficiency

Crystal Structure and Hydrogen-Bonding Network: Structural Differentiation from Methyl-Substituted Analogs

Single-crystal X-ray diffraction of the target compound reveals an intermolecular N–H···O hydrogen-bonded dimer (linking molecules into centrosymmetric pairs) and O–H···O hydrogen-bonded chains propagating along the a-axis, with an intramolecular C–H···O short contact. The dihedral angle between the naphthalene and 3-nitrophenyl ring planes is 81.9(1)° [1]. By contrast, the crystal structures of closely related 3-methylphenyl and 4-methylphenyl AAN analogs exhibit different packing motifs and dihedral angles due to the absence of the electron-withdrawing nitro group [2].

X-ray crystallography Hydrogen bonding Conformational analysis Solid-state stability

Antibacterial Activity Against Methicillin-Resistant S. aureus (MRSA): Class-Level Inference from the 3-Nitrophenyl Carboxanilide Analog

Although direct MIC data for the target compound are not available in the open literature, its close structural analog 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide (compound 8b, differing only in the connectivity of the amide group) demonstrates significant anti-MRSA activity. Against three clinical MRSA isolates, this analog exhibits MIC values of 26.0–208 µmol/L, with activity against the MRSA 63718 strain (MIC = 26.0 µmol/L) being comparable to ampicillin against methicillin-sensitive S. aureus (MIC = 5.7 µmol/L) but superior to ampicillin against the same MRSA strain (MIC > 45.8 µmol/L) [1]. The 3-nitro substitution is critical: the 2-nitro (8a) and 4-nitro (8c) regioisomers show different activity profiles, with 8a being more potent against SA (MIC = 26.0 µmol/L) but less effective against M. marinum [1].

Antibacterial MRSA MIC Structure-activity relationship

Dual Cholinesterase and α-Glucosidase Inhibition: Class-Level Evidence from 1-Amidoalkyl-2-naphthol Derivatives

In a focused library of 1-amidoalkyl-2-naphthol derivatives structurally analogous to the target compound, several congeners demonstrated dual inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. The most potent compounds (4p and 4s) exhibited AChE IC₅₀ values of 13.81 ± 0.54 µM and BChE IC₅₀ of 31.70 ± 1.29 µM, compared to the reference drug galanthamine. Compound 4s additionally showed α-glucosidase IC₅₀ = 2.05 ± 0.05 µM [1]. In a separate study, the 2,4-dichlorophenyl AAN derivative (NDHA) displayed potent antioxidant activity across DPPH, ABTS, CUPRAC, and ferric-phenanthroline assays [2]. No direct IC₅₀ for the target compound (3-nitrophenyl-acetamide AAN) is reported; however, structure-activity relationship (SAR) trends indicate that electron-withdrawing aryl substituents (such as -NO₂) enhance inhibitory potency relative to electron-donating or unsubstituted phenyl congeners [1].

Alzheimer's disease Acetylcholinesterase inhibition α-Glucosidase inhibition Diabetes

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple reputable vendors. Santa Cruz Biotechnology offers catalog number sc-269673 at a purity suitable for research use (≥95%, 10 mg format) . MolCore supplies the compound with NLT 98% purity . Alfa Chemistry lists it under catalog ACM332174580 . In contrast, closely related AAN analogs with different substituents (e.g., 4-bromo, 4-chloro, 4-methyl) often require custom synthesis, as they are not uniformly stocked by major vendors—a practical differentiator for procurement timelines.

Chemical procurement Purity specification Vendor comparison Research-grade compound

Highest-Confidence Application Scenarios for N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide (CAS 332174-58-0)


Precursor for Biologically Active Quinoline and 1,3-Oxazine Heterocycle Synthesis

The target compound is explicitly noted in the crystallographic literature as a precursor to biologically active substituted quinolines and related heterocycles [1]. The amide hydrolysis of 1-amidoalkyl-2-naphthols yields 1-aminoalkyl-2-naphthols, which can be further cyclized to 1,3-oxazine derivatives with documented antibiotic, antitumor, and antimalarial activities [2]. The presence of the 3-nitrophenyl group provides a handle for further functionalization (e.g., reduction to an amine for subsequent derivatization). Researchers engaged in medicinal chemistry library synthesis or heterocyclic scaffold diversification are the primary beneficiaries of this application scenario.

In Vitro Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens

Based on the strong antibacterial activity of the close structural analog 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide (8b) against MRSA clinical isolates (MIC = 26.0 µmol/L) and Mycobacterium marinum (MIC = 51.9 µmol/L, ~9-fold more potent than isoniazid) [3], the target compound—which shares the identical 3-nitrophenyl-2-hydroxynaphthalene pharmacophore—is a warranted candidate for inclusion in antibacterial screening panels. Given the off-the-shelf commercial availability of the target compound , it can be rapidly deployed in MIC determination assays against ESKAPE pathogens without the delay of custom synthesis.

Biochemical Profiling for Cholinesterase and α-Glucosidase Dual Inhibition

The 1-amidoalkyl-2-naphthol scaffold is a validated pharmacophore for simultaneous inhibition of cholinesterases (AChE, BChE) and α-glucosidase, as demonstrated by Boudebbous et al. (2020) where congeners achieved IC₅₀ values in the low micromolar range [4]. The electron-withdrawing 3-nitro substituent on the target compound is predicted by SAR trends to enhance binding affinity relative to unsubstituted or electron-donating analogs. This positions the target compound as a screening candidate for multi-target-directed ligand (MTDL) approaches to Alzheimer's disease and type 2 diabetes mellitus, particularly where the nitrophenyl motif may confer additional antioxidant capacity via free-radical scavenging mechanisms [5].

Solid-State Chemistry and Crystallography Studies Leveraging Unique Hydrogen-Bonding Architecture

The target compound's crystal structure features a distinctive hydrogen-bonding topology: centrosymmetric N–H···O dimers combined with O–H···O chains and an intramolecular C–H···O contact [1]. This well-characterized solid-state architecture makes the compound suitable for cocrystallization screening, polymorphism studies, and crystal engineering research. The 3-nitro group provides additional strong hydrogen-bond acceptor sites not present in the methyl- or halo-substituted AAN analogs, potentially enabling the formation of unique multicomponent crystal forms with pharmaceutical coformers.

Quote Request

Request a Quote for N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.